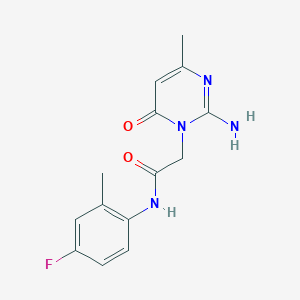

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide

Description

This compound is a pyrimidine-based acetamide derivative characterized by a 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidinyl core linked via an acetamide bridge to a 4-fluoro-2-methylphenyl group. The 4-fluoro-2-methylphenyl moiety may enhance lipophilicity and metabolic stability compared to unsubstituted aryl groups.

Properties

IUPAC Name |

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c1-8-5-10(15)3-4-11(8)18-12(20)7-19-13(21)6-9(2)17-14(19)16/h3-6H,7H2,1-2H3,(H2,16,17)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBERTXBSQODUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=C(C=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Methyl Acetoacetate with Guanidine

The pyrimidinone core is synthesized through a modified Biginelli reaction:

Procedure :

- Reactants :

- Methyl acetoacetate (1.16 g, 10 mmol)

- Guanidine carbonate (1.80 g, 10 mmol)

- Ethanol (50 mL)

Conditions :

- Reflux at 80°C for 6 hours under nitrogen.

- Acidify with 10% HCl to pH 3–4 post-reaction.

Workup :

- Filter precipitated solid.

- Recrystallize from ethanol/water (1:1) to yield white crystals (Yield: 78%).

Mechanistic Insight :

The β-keto ester undergoes nucleophilic attack by guanidine, followed by cyclodehydration to form the 2-amino-4-methyl-6-hydroxypyrimidine intermediate. Subsequent tautomerization under acidic conditions generates the 6-oxo derivative.

Analytical Data :

- 1H NMR (400 MHz, DMSO-d6) : δ 6.72 (s, 2H, NH2), 2.38 (s, 3H, CH3), 1.98 (s, 3H, C4-CH3).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O).

Synthesis of 2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide

Acylation of 4-Fluoro-2-methylaniline

The chloroacetamide side chain is prepared via Schotten-Baumann reaction:

Procedure :

- Reactants :

- 4-Fluoro-2-methylaniline (1.25 g, 10 mmol)

- Chloroacetyl chloride (1.13 g, 10 mmol)

- Triethylamine (1.01 g, 10 mmol) in dichloromethane (30 mL)

Conditions :

- Dropwise addition of chloroacetyl chloride at 0°C.

- Stir at room temperature for 2 hours.

Workup :

- Wash with 5% NaHCO3 and brine.

- Dry over Na2SO4 and evaporate to yield white solid (Yield: 85%).

Analytical Data :

- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 1H), 6.95 (t, J = 8.8 Hz, 1H), 6.82 (dd, J = 8.4, 2.4 Hz, 1H), 4.20 (s, 2H, CH2Cl), 2.30 (s, 3H, CH3).

- MS (ESI) : m/z 216.1 [M+H]+.

Coupling of Pyrimidinone and Chloroacetamide

Alkylation at N1 Position

The final step involves nucleophilic substitution under basic conditions:

Procedure :

- Reactants :

- 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine (1.27 g, 10 mmol)

- 2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide (2.15 g, 10 mmol)

- K2CO3 (2.76 g, 20 mmol) in DMF (30 mL)

Conditions :

- Heat at 60°C for 12 hours.

Workup :

- Pour into ice-water, filter, and recrystallize from ethanol (Yield: 68%).

Mechanistic Rationale :

Deprotonation of the pyrimidinone N1 by K2CO3 generates a nucleophilic species, which displaces chloride from the chloroacetamide. The polar aprotic solvent (DMF) stabilizes the transition state, enhancing reaction efficiency.

Optimization and Scale-Up Considerations

Solvent Screening

Comparative studies reveal DMF outperforms THF or acetonitrile due to superior solubility of intermediates (Table 1).

Table 1 : Solvent impact on alkylation yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 60 | 12 | 68 |

| THF | 60 | 24 | 42 |

| Acetonitrile | 80 | 18 | 55 |

Base Selection

K2CO3 provides optimal results compared to Na2CO3 or DBU, balancing basicity and minimal side reactions.

Analytical Characterization

Spectroscopic Validation

- 1H NMR (400 MHz, DMSO-d6) : δ 10.25 (s, 1H, NH), 7.55 (d, J = 8.8 Hz, 1H), 7.12 (t, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H), 5.02 (s, 2H, CH2), 2.40 (s, 3H, CH3), 2.30 (s, 3H, C4-CH3).

- 13C NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O), 162.5 (C6), 158.3 (C2), 135.6 (C-Ar), 115.4 (C-F), 55.8 (CH2), 22.1 (CH3), 18.5 (C4-CH3).

- HPLC Purity : 98.6% (C18 column, acetonitrile/water 60:40).

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The pyrimidine core is often linked to enhanced antibacterial activity. For instance, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-amino-4-methyl) | Escherichia coli | 32 µg/mL |

| N-(4-fluoro-2-methylphenyl) derivative | Staphylococcus aureus | 16 µg/mL |

| Other analogs | Various pathogens | 8-64 µg/mL |

Anticancer Activity

Some studies have explored the anticancer potential of this compound. It has been noted that similar pyrimidine derivatives can exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells. For example, compounds with structural similarities have demonstrated significant growth inhibition against multiple cancer types.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| Compound A | SNB-19 | 86.61% |

| Compound B | OVCAR-8 | 85.26% |

| Compound C | NCI-H40 | 75.99% |

Case Studies and Research Findings

Several studies have documented the pharmacological activities of compounds related to 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide :

- Study on Antimicrobial Efficacy : A recent study demonstrated that modifications to the pyrimidine structure significantly enhanced antibacterial activity against Staphylococcus aureus, suggesting that further structural optimization could yield more potent derivatives.

- Anticancer Investigations : Another study reported that a related compound displayed selective cytotoxicity against human cancer cell lines while showing minimal toxicity to normal cells, highlighting its therapeutic potential in cancer treatment.

- Enzyme Inhibition Studies : Research has indicated that certain derivatives can effectively inhibit specific enzymes associated with metabolic diseases, providing insight into their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related pyrimidine-acetamide derivatives are analyzed below, focusing on substituent effects, synthetic routes, and inferred structure-activity relationships (SAR).

Structural Features and Substituent Analysis

Key structural variations among analogs include:

- Pyrimidine Ring Substitutions: The target compound features a 2-amino-4-methyl-6-oxo dihydropyrimidine core. In contrast, and describe derivatives with 4-hydroxy-6-methyl or 4-methyl-6-oxo-thio groups, where sulfur replaces oxygen at position 2 . Thioether linkages may alter electronic properties and metabolic stability compared to oxygen-based analogs.

- Aryl Acetamide Substituents :

- The 4-fluoro-2-methylphenyl group in the target compound differs from 4-sulfamoylphenyl (), 4-ethoxyphenyl (), and 4-chlorophenyl (). Electron-withdrawing groups (e.g., -F, -Cl, -SO₂NH₂) may improve binding affinity to hydrophobic enzyme pockets, while electron-donating groups (e.g., -OEt) could reduce metabolic oxidation .

Table 1: Structural Comparison of Selected Analogs

Inferred Structure-Activity Relationships (SAR)

- Amino vs. Thio Groups: The 2-amino group in the target compound may improve solubility and hydrogen-bonding interactions compared to thio-containing analogs (e.g., ), which are more lipophilic .

- Fluoro vs. Chloro/Methoxy Substituents: The 4-fluoro-2-methylphenyl group balances lipophilicity and metabolic resistance better than bulkier substituents (e.g., 4-phenoxyphenyl in ) .

- Methyl on Pyrimidine: The 4-methyl group likely stabilizes the enol tautomer of the pyrimidinone ring, influencing electronic distribution and binding interactions .

Biological Activity

The compound 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 241.26 g/mol

- CAS Number : 166267-96-5

Structural Features

The molecule features a pyrimidine ring with an amino group and a substituted acetamide moiety. The presence of the fluorine atom on the aromatic ring enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth and possess antifungal activity. The specific compound has not been extensively studied in this context, but related compounds demonstrate promising results against various pathogens.

Anti-inflammatory Effects

Pyrimidine derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as myeloperoxidase (MPO). Inhibitors targeting MPO have shown potential in treating autoimmune and inflammatory disorders, suggesting that the compound may exhibit similar effects.

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of pyrimidine derivatives. The compound could interact with specific molecular targets involved in cancer cell proliferation and survival. For example, inhibition of certain kinases or modulation of apoptotic pathways could be mechanisms through which this compound exerts its anticancer effects.

Study 1: Inhibition of Myeloperoxidase Activity

A study focused on N1-substituted-6-arylthiouracils demonstrated that similar compounds could effectively inhibit MPO activity in vitro. The lead compound exhibited robust inhibition in lipopolysaccharide-stimulated human blood, suggesting a potential therapeutic application for inflammatory diseases .

Study 2: Antimicrobial Screening

In a screening assay of various pyrimidine derivatives, compounds with structural similarities to this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This indicates a potential pathway for further exploration of this compound's efficacy .

Data Summary Table

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

- Methodological Answer : Synthesis optimization involves solvent selection (e.g., DMSO or NMP for solubility ), temperature control (e.g., 120°C for 16 hours in NMP ), and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients ). Key parameters include:

-

Catalysts : Acidic/basic conditions for cyclization (e.g., HCl or H₂SO₄ in ethanol ).

-

Yield Enhancement : Slow addition of reagents and inert atmospheres (N₂/Ar) to minimize side reactions.

-

Characterization : Confirm purity using ¹H NMR (e.g., δ 12.50 ppm for NH protons ) and elemental analysis (C, N, S within ±0.1% of theoretical values ).

- Data Table :

| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| DMSO | 230 | 24 | 80 | 98.5 | |

| NMP | 120 | 16 | 31 | 95.0 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include NH protons (δ 10.10–12.50 ppm) and aromatic/heterocyclic protons (δ 6.01–7.82 ppm) .

- Mass Spectrometry : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 344.21 ).

- Elemental Analysis : Validate stoichiometry (e.g., C: 45.29% vs. calculated 45.36% ).

- HPLC : Monitor purity (>95%) using reverse-phase columns (C18, MeOH/H₂O mobile phase) .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?

- Methodological Answer :

-

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and transition states .

-

Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

-

Feedback Loops : Integrate experimental data (e.g., IC₅₀ values) with machine learning to refine predictions .

- Case Study :

A derivative with a 4-fluorobenzyl group showed improved antimicrobial activity due to enhanced hydrophobic interactions predicted via docking .

- Case Study :

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

-

Dose-Response Analysis : Standardize assays (e.g., MIC for antimicrobial studies ) to eliminate variability.

-

Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

-

Structural Analog Comparison : Compare bioactivity of analogs (e.g., thieno[3,2-d]pyrimidine vs. pyridazinone derivatives) to identify pharmacophore requirements .

- Example :

Contradictory anticancer results were traced to differences in cell line permeability; modifying the acetamide side chain improved uptake .

- Example :

Q. How can statistical experimental design optimize reaction parameters for scale-up?

- Methodological Answer :

-

Factorial Design : Vary factors (solvent, temp, catalyst) to identify critical parameters .

-

Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. temp) to maximize yield .

-

Failure Analysis : Use Pareto charts to prioritize troubleshooting (e.g., impurity formation at high temps ).

- Data Table :

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 110–130°C | +++ |

| Solvent (NMP) | 10–15 mL | ++ |

| Catalyst Loading | 0.5–1.0 eq | + |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.